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Compound of Interest

Compound Name: 3-Methoxybutyl acetate

Cat. No.: B165609

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methoxybutyl acetate and its
four common structural isomers: n-butyl acetate, sec-butyl acetate, isobutyl acetate, and tert-
butyl acetate. Understanding the unique spectral characteristics of these isomers is crucial for
their unambiguous identification in various research and development settings. This document
presents key data from Nuclear Magnetic Resonance (*H NMR and 3C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and
a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-methoxybutyl acetate and its
structural isomers. This data has been compiled from various spectral databases and literature

sources.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound

Structure

o (ppm) of Protons

3-Methoxybutyl acetate

CHsCOOCH2(CH2)CH(OCHs3)
CHs

~4.15 (t), ~3.41 (), ~3.31 (s),
~2.04 (s), ~1.78 (m), ~1.16 (d)
[1]

~4.07 (1), ~2.06 (s), ~1.64

n-Butyl acetate CHsCOOCH2CH2CH2CH3 )

(quin), ~0.93 ()[2][3]

~4.85 (m), ~2.03 (s), ~1.56
sec-Butyl acetate CHsCOOCH(CHs)CH2CHs

(m), ~1.22 (d), ~0.87 (t)

~3.88 (d), ~2.05 (s), ~1.95 (m),
Isobutyl acetate CHsCOOCH:2CH(CHs)2

~0.94 (d)[4]
tert-Butyl acetate CHsCOOC(CHs3)3 ~1.95 (s), ~1.45 (s)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound

Structure

0 (ppm) of Carbons

3-Methoxybutyl acetate

CHsCOOCH2(CH2)CH(OCHs3)
CHs

Data not readily available in

searched sources.

~171.1, ~64.4, ~30.6, ~20.9,

n-Butyl acetate CH3COOCH2CH2CH2CHs

~19.1, ~13.6

~170.6, ~72.7, ~28.8, ~21.2,
sec-Butyl acetate CHsCOOCH(CHs)CH2CHs

~19.5, ~9.6[5]

~171.1, ~70.8, ~27.8, ~20.9,
Isobutyl acetate CHsCOOCH:2CH(CHs)2 19.0
tert-Butyl acetate CHsCOOC(CHs3)3 ~170.3, ~80.2, ~28.5, ~22.2[6]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm™1)
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Compound

Structure

Key Peaks (cm~?)

3-Methoxybutyl acetate

CH3COOCH2(CHz)CH(OCHs)

~1740 (C=0 stretch), ~1240
(C-0O stretch), ~1120 (C-O-C

CHs

stretch)

~1739 (C=0 stretch), ~1231
n-Butyl acetate CHsCOOCH2CH2CH2CHs (C-O stretch), ~2970, 2884 (C-

H stretch)[3]

~1740 (C=0 stretch), ~1245
sec-Butyl acetate CHsCOOCH(CHs)CH2CHs3 (C-0O stretch), ~2975 (C-H

stretch)[7][8]

~1740 (C=0 stretch), ~1240
Isobutyl acetate CHsCOOCH:2CH(CHs)2 (C-0O stretch), ~2965 (C-H

stretch)

~1738 (C=0 stretch), ~1250
tert-Butyl acetate CHsCOOC(CHs3)3 (C-0O stretch), ~2980 (C-H

stretch)

Table 4: Mass Spectrometry Data (Key m/z values)

Compound

Molecular Formula

Key Fragments
(m/z)

Molecular Weight

3-Methoxybutyl

Acetate C7H1403 146.19 103, 87, 73, 59, 43[9]
n-Butyl acetate CeH1202 116.16 73, 56, 43[10]
sec-Butyl acetate CeH1202 116.16 87, 73,57, 43[11][12]
Isobutyl acetate CeH1202 116.16 73, 56, 43[13][14]
tert-Butyl acetate CeH1202 116.16 101, 57, 43[15]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs). The solution was then transferred to a 5 mm
NMR tube.

* 'H NMR Spectroscopy:
o Instrument: Bruker Avance Il HD 400 MHz spectrometer (or equivalent).
o Solvent: CDCIs
o Temperature: 298 K
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 3.98 s
o Spectral Width: 20.5 ppm

o Referencing: The residual solvent peak of CDCls (& = 7.26 ppm) was used as the internal
standard.

e 13C NMR Spectroscopy:
o Instrument: Bruker Avance Il HD 100 MHz spectrometer (or equivalent).

Solvent: CDCIz

o

[¢]

Temperature: 298 K

[¢]

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[e]
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[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.36 s

[¢]

Spectral Width: 240 ppm

[¢]

Referencing: The solvent peak of CDCIs (& = 77.16 ppm) was used as the internal
standard.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a
DTGS detector.

Method: Attenuated Total Reflectance (ATR) or thin-film transmission.
Spectral Range: 4000-400 cm~1

Resolution: 4 cm~1

Number of Scans: 16

Data Processing: Background correction was performed using the empty accessory.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via direct infusion or through a gas
chromatograph (GC) for separation prior to analysis.

Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).
lonization Mode: Electron lonization (EI).
lonization Energy: 70 eV.

Mass Analyzer: Quadrupole.
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e Scan Range: m/z 35-300.
e Source Temperature: 230 °C.
e Quadrupole Temperature: 150 °C.

o GC Conditions (if applicable):

[e]

Column: HP-5ms (30 m x 0.25 mm x 0.25 pm).

o

Inlet Temperature: 250 °C.

[¢]

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10
°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and
identification of 3-methoxybutyl acetate and its structural isomers.
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Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

Analyze Analyze

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Weight Identify Functional Groups

(*H and 13C)
Determine Connectivity

Interpret

Detailed Structural Information

Molecular Formula Confirmation (Chemical Shifts, Splitting Patterns)

Ester C=0 and C-O stretches present?

Data Analysis and
Structure Elucidation

Isomer Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison and identification of isomers.
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This comprehensive guide provides the necessary data and protocols for a thorough
spectroscopic comparison of 3-methoxybutyl acetate and its structural isomers. The distinct
patterns in their NMR, IR, and MS spectra allow for their clear differentiation, which is essential
for quality control, reaction monitoring, and various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

